molecular formula C8H5LiN2O2 B2432283 Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate CAS No. 2126162-51-2

Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate

Cat. No.: B2432283
CAS No.: 2126162-51-2
M. Wt: 168.08
InChI Key: VJXUEGQLIFYTPN-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate is a chemical compound with the CAS Number: 2126162-51-2 . It has a molecular weight of 168.08 . The IUPAC name for this compound is lithium 2-(4-cyanopyridin-2-yl)acetate . The InChI code for this compound is 1S/C8H6N2O2.Li/c9-5-6-1-2-10-7 (3-6)4-8 (11)12;/h1-3H,4H2, (H,11,12);/q;+1/p-1 .


Molecular Structure Analysis

The InChI key for this compound is VJXUEGQLIFYTPN-UHFFFAOYSA-M . This key can be used to retrieve the molecular structure of the compound from databases that support InChI keys.


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Mixed Aggregation and Structural Properties

  • Mixed Aggregation Studies : Research by Romesberg and Collum (1994) in the "Journal of the American Chemical Society" examined the mixed aggregation of lithium dialkylamides with various LiX salts, including lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate. They used semiempirical computational methods to study the relative stabilities of mixed aggregates, indicating a complex interplay of steric effects influencing the structures and stabilities of these aggregates Romesberg & Collum, 1994.

Lithium Porphyrin Complexes

  • Stable Water-Soluble Lithium Complexes : Richards et al. (1996) reported in "Inorganic Chemistry" on the creation of a stable lithium complex in a basic aqueous solution with a water-soluble porphyrin. This study highlights the significant affinity of lithium ions for certain complex structures in aqueous solutions Richards, Hammons, Joe, & Miskelly, 1996.

Electrochemical Properties and Batteries

  • Electrochemical Properties in Batteries : Alcántara et al. (1995) in the "Journal of The Electrochemical Society" explored the structure and electrochemical properties of Li1 − x (Ni y Co1 − y) 1 + x O 2, focusing on the effects of chemical delithiation. The study provides insights into the role of lithium ions in enhancing the reversibility of charge-discharge cycles in lithium cells Alcántara, Morales, Tirado, Stoyanova, & Zhecheva, 1995.

Hydrothermal Systems and Geology

  • Properties Under Hydrothermal Conditions : Wang et al. (2017) in "Chemical Geology" investigated lithium's behavior under hydrothermal conditions, revealing complex ion pairing between Li+ and SO42− at high temperatures. This study offers valuable insights into the geochemical behavior of lithium in natural hydrothermal systems Wang, Wang, Chou, Hu, Wan, & Li, 2017.

Stability in Acid Solutions

  • Stability in Acid Solutions : Shimonishi et al. (2010) in the "Journal of Power Sources" examined the stability of a NASICON-type lithium ion conducting solid electrolyte in various acid solutions. Their findings are significant for understanding the behavior of lithium ions in acidic environments, relevant to battery technology Shimonishi, Zhang, Johnson, Imanishi, Hirano, Takeda, & Yamamoto, 2010.

Surface Treatments for Batteries

  • Improved Battery Performance : Amatucci et al. (1997) in "Solid State Ionics" discussed the use of surface treatments to enhance the performance of Li1 + x Mn2− x O4 spinel in lithium-ion batteries. Their research contributes to the development of more efficient and durable battery materials Amatucci, Blyr, Sigala, Alfonse, & Tarascon, 1997.

Spectroscopic Studies

  • Spectroscopic Interaction Studies : Hojo et al. (2007) in "The Journal of Physical Chemistry B" conducted UV-visible and NMR spectroscopic studies on the interaction between lithium ions and various anions. This research provides a detailed understanding of lithium ion interactions at a molecular level Hojo, Ueda, Inoue, Ike, Kobayashi, & Nakai, 2007.

Ionic Conductivity

  • Lithium Titanium Phosphate Systems : Aono et al. (1989) in the "Journal of The Electrochemical Society" reported on the high lithium ionic conductivity in Li1 + X M X Ti2 − X (PO4)3 systems. Their findings are crucial for the development of high-performance solid-state Li-ion conductors Aono, Sugimoto, Sadaoka, Imanaka, & Adachi, 1989.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

lithium;2-(4-cyanopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Li/c9-5-6-1-2-10-7(3-6)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXUEGQLIFYTPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=C1C#N)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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